RA X Peptide
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Overview
Description
The RA X Peptide is used as an antitumor cyclic hexapeptide . It’s also been noted that peptide-based agents have emerged as a promising class of therapies for managing Rheumatoid Arthritis (RA) by targeting the underlying immune dysregulation responsible for the disease .
Synthesis Analysis
The synthesis of this compound involves the use of both chemical and biological methods. An efficient method for the synthesis of cycloisodityrosines from commercially available L-tyrosine derivatives was developed . Amino acid analysis (AAA) can be used for absolute quantitation of standard peptides after acid hydrolysis using 6 M HCl .
Molecular Structure Analysis
The molecular structure analysis of peptides like this compound can be studied using computational chemistry and molecular modeling tools . These tools include molecular docking using Glide and Piper, relative binding free energy predictions with FEP+, conformational searches using MacroModel and Desmond, and structural refinement using Prime and PrimeX .
Chemical Reactions Analysis
The chemical reactions of peptides like this compound can be analyzed using techniques like reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry . This allows for the absolute quantitation of standard peptides using only acid hydrolysis and a standard RP-UPLC-MRM-MS setup .
Physical and Chemical Properties Analysis
The physical and chemical properties of peptides like this compound can be computed using tools like ProtParam . The computed parameters include the molecular weight, theoretical pI, amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index, aliphatic index, and grand average of hydropathicity (GRAVY) .
Mechanism of Action
Peptide-based rheumatoid arthritis (RA) agents exert their therapeutic effects by modulating various components of the immune system that contribute to the chronic inflammation observed in RA . These agents target specific pathways and molecules involved in the pathogenesis of RA, including cytokines, chemokines, and cell surface receptors .
Future Directions
The future of peptide-based agents like RA X Peptide is promising. Future directions should focus on strategies to further enhance the efficacy of peptide receptor radionuclide therapy (PRRT) including combination treatments with other systemic therapies, such as radiosensitising chemotherapy, DNA repair-modifying agents, and immunotherapy . The evolution of therapeutic radiopharmaceuticals also offers promise .
Properties
CAS No. |
140679-94-3 |
---|---|
Molecular Formula |
C43H52N6O11 |
Molecular Weight |
828.9 g/mol |
IUPAC Name |
(2S)-N-[(E,2S,4S,7S)-7-[[(2R)-2-aminopropanoyl]amino]-4-formyl-5-(3-hydroxy-4-methoxyphenyl)-2-[[(Z)-3-(4-methoxyphenyl)-2-(methylamino)prop-2-enoyl]amino]-3,6,10-trioxodec-8-en-4-yl]-3-(4-hydroxyphenyl)-N-methyl-2-(methylamino)propanamide |
InChI |
InChI=1S/C43H52N6O11/c1-25(44)40(56)48-32(9-8-20-50)38(54)37(29-14-19-36(60-7)35(53)23-29)43(24-51,49(5)42(58)34(46-4)22-27-10-15-30(52)16-11-27)39(55)26(2)47-41(57)33(45-3)21-28-12-17-31(59-6)18-13-28/h8-21,23-26,32,34,37,45-46,52-53H,22,44H2,1-7H3,(H,47,57)(H,48,56)/b9-8+,33-21-/t25-,26+,32+,34+,37?,43-/m1/s1 |
InChI Key |
BNAKNBRLTYXQLE-NFCBLYOKSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](/C=C/C=O)C(=O)C(C1=CC(=C(C=C1)OC)O)[C@](C=O)(C(=O)[C@H](C)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/NC)N(C)C(=O)[C@H](CC3=CC=C(C=C3)O)NC)N |
SMILES |
CC(C(=O)NC(C=CC=O)C(=O)C(C1=CC(=C(C=C1)OC)O)C(C=O)(C(=O)C(C)NC(=O)C(=CC2=CC=C(C=C2)OC)NC)N(C)C(=O)C(CC3=CC=C(C=C3)O)NC)N |
Canonical SMILES |
CC(C(=O)NC(C=CC=O)C(=O)C(C1=CC(=C(C=C1)OC)O)C(C=O)(C(=O)C(C)NC(=O)C(=CC2=CC=C(C=C2)OC)NC)N(C)C(=O)C(CC3=CC=C(C=C3)O)NC)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RA X Peptide; RA-X; RA X; RAX; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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